molecular formula C16H11FN2O3S B11664315 (5E)-1-(2-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(2-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11664315
M. Wt: 330.3 g/mol
InChI Key: KBIIPVNYIYXFOH-DHZHZOJOSA-N
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Description

(5E)-1-(2-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a methylthiophenyl group, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of urea with β-diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Methylthiophenyl Group: The methylthiophenyl group can be attached through a cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine core, leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(5E)-1-(2-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of (5E)-1-(2-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(2-chlorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    (5E)-1-(2-bromophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of (5E)-1-(2-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its lipophilicity and metabolic stability, while the methylthiophenyl group can contribute to its electronic and steric characteristics.

Properties

Molecular Formula

C16H11FN2O3S

Molecular Weight

330.3 g/mol

IUPAC Name

(5E)-1-(2-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H11FN2O3S/c1-9-6-7-10(23-9)8-11-14(20)18-16(22)19(15(11)21)13-5-3-2-4-12(13)17/h2-8H,1H3,(H,18,20,22)/b11-8+

InChI Key

KBIIPVNYIYXFOH-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F

Origin of Product

United States

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